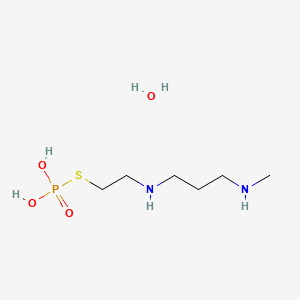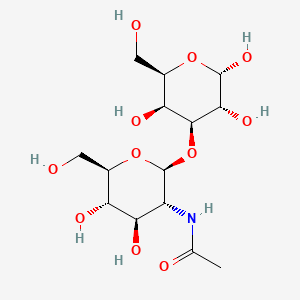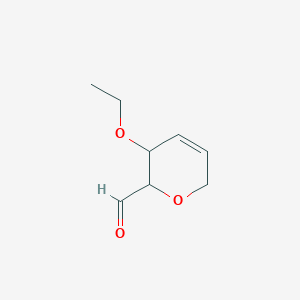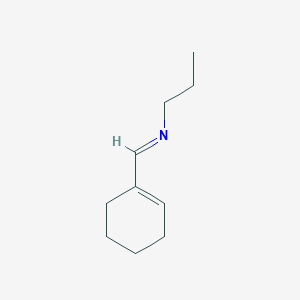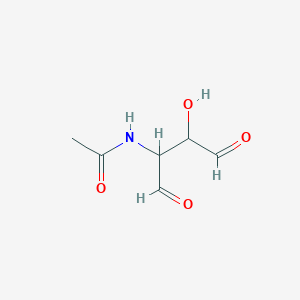
N-(3-Hydroxy-1,4-dioxobutan-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Hydroxy-1,4-dioxobutan-2-yl)acetamide is an organic compound with the molecular formula C6H9NO4 It is characterized by the presence of a hydroxy group, two oxo groups, and an acetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Hydroxy-1,4-dioxobutan-2-yl)acetamide can be achieved through several methods. One common approach involves the reaction of acetic anhydride with 3-hydroxy-2,4-pentanedione under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Hydroxy-1,4-dioxobutan-2-yl)acetamide undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The oxo groups can be reduced to hydroxyl groups under specific conditions.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a diketone, while reduction of the oxo groups can produce a diol.
Applications De Recherche Scientifique
N-(3-Hydroxy-1,4-dioxobutan-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(3-Hydroxy-1,4-dioxobutan-2-yl)acetamide involves its interaction with specific molecular targets. The hydroxy and oxo groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The acetamide group can also participate in binding interactions, contributing to the compound’s overall effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-Hydroxy-2-nitrophenyl)acetamide: This compound has a similar structure but contains a nitro group, which significantly alters its chemical properties and reactivity.
N-(2-Hydroxyethyl)acetamide: This compound has a hydroxyethyl group instead of the dioxobutan-2-yl group, resulting in different chemical behavior and applications.
Uniqueness
N-(3-Hydroxy-1,4-dioxobutan-2-yl)acetamide is unique due to the presence of both hydroxy and oxo groups in its structure, which allows it to participate in a wide range of chemical reactions. Its specific combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
63531-85-1 |
|---|---|
Formule moléculaire |
C6H9NO4 |
Poids moléculaire |
159.14 g/mol |
Nom IUPAC |
N-(3-hydroxy-1,4-dioxobutan-2-yl)acetamide |
InChI |
InChI=1S/C6H9NO4/c1-4(10)7-5(2-8)6(11)3-9/h2-3,5-6,11H,1H3,(H,7,10) |
Clé InChI |
FERZSXLUUXEURI-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC(C=O)C(C=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


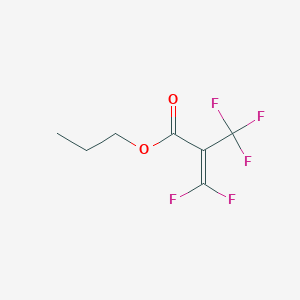
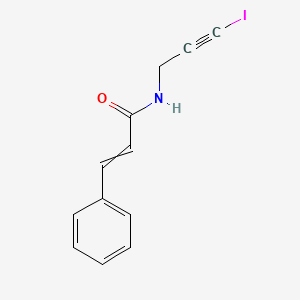
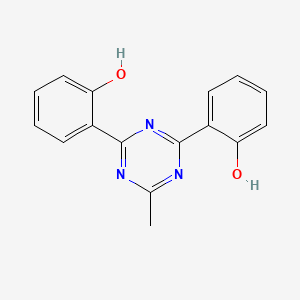
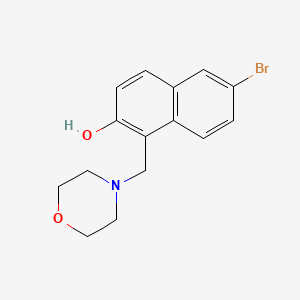
![1,2,3,4,5-Pentafluoro-6-{[(2-methylphenyl)methyl]sulfanyl}benzene](/img/structure/B14501067.png)
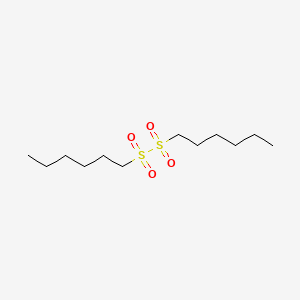
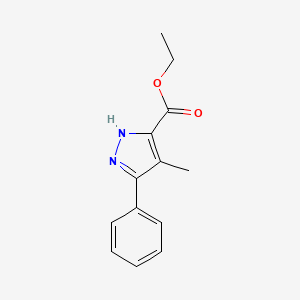
![[2-(Dimethylphosphanyl)ethyl]di(propan-2-yl)phosphane](/img/structure/B14501085.png)
